3-Fluoro-4-morpholinoaniline
Overview
Description
3-Fluoro-4-morpholinoaniline is a member of morpholines . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The molecular formula is C10H13FN2O .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . Novel morpholine and its sulfonamide derivatives were designed and synthesized as potential anti-tumor agents .Molecular Structure Analysis
The IUPAC name of 3-Fluoro-4-morpholinoaniline is 3-fluoro-4-morpholin-4-ylaniline . The InChI is InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The Canonical SMILES is C1COCCN1C2=C(C=C(C=C2)N)F .Chemical Reactions Analysis
By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-4-morpholinoaniline is 196.22 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 364.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C, and the enthalpy of vaporization is 61.1±3.0 kJ/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of various pharmaceutical compounds. A study by Janakiramudu et al. (2017) describes its use in the creation of sulfonamides and carbamates, showing significant antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents.
Role in Linezolid Synthesis
The compound plays a crucial role in the synthesis of linezolid, an antibiotic drug. Basoglu et al. (2012) explored its conversion to various derivatives, revealing good antitubercular activities. This indicates its importance in tuberculosis treatment research.
Antitumor and Antiviral Applications
In the field of cancer and viral infections, research has shown promising results. Hao et al. (2017) synthesized a compound using 3-Fluoro-4-morpholinoaniline that inhibits the proliferation of certain cancer cell lines. Similarly, Ivachtchenko et al. (2019) developed a molecule for inhibiting hepatitis B, highlighting its potential in antiviral research.
Electrochemical Studies
The electrochemical properties of derivatives of 3-Fluoro-4-morpholinoaniline have been studied, indicating its potential in material science. For example, Esmaili and Nematollahi (2011) investigated the electrochemical oxidation of 4-morpholinoaniline, paving the way for new material synthesis methods.
Anti-Inflammatory Properties
In the field of anti-inflammatory drug development, Honavar et al. (2020) synthesized carboxamides from 3-fluoro-4-morpholinoaniline and tested them for anti-inflammatory activity. This research opens new avenues in developing anti-inflammatory medications.
Safety And Hazards
Future Directions
The dihydropyranoindole structures were previously identified as promising scaffolds for improving the anti-cancer activity of histone deacetylase inhibitors . Low concentrations of newly synthesized BuTD-CH could be safely used as an antimicrobial and pharmacological agent for inhibiting the growth of human pathogenic microbes and hepatocellular and adenocarcinoma therapy .
properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIBHQUVCGEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363323 | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-morpholinoaniline | |
CAS RN |
93246-53-8 | |
Record name | 3-Fluoro-4-morpholinoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-4-MORPHOLINOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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